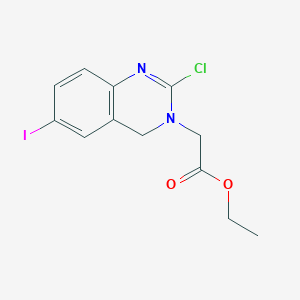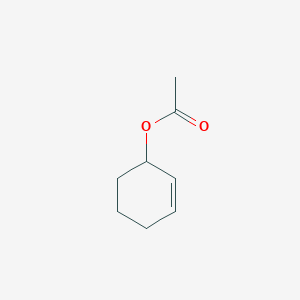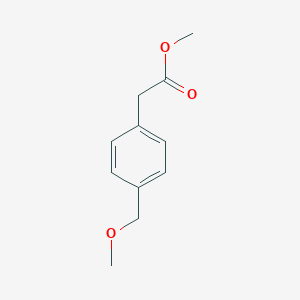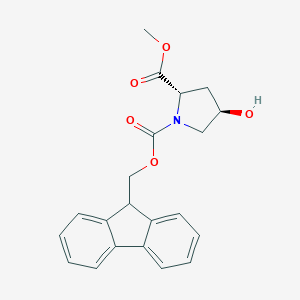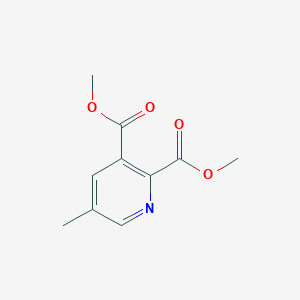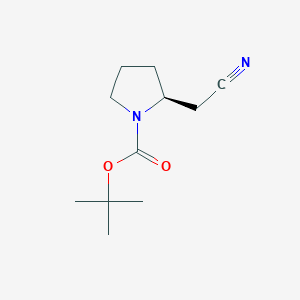![molecular formula C13H15NO7 B173133 [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 120085-62-3](/img/structure/B173133.png)
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate, also known as DMAC, is a chemical compound that has gained attention in scientific research due to its unique properties. DMAC is a pyranocyanin derivative that has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is not fully understood. It has been suggested that [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has also been found to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical And Physiological Effects
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has also been found to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Additionally, [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity. However, [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has some limitations, including its instability in aqueous solutions and its low solubility in water.
Future Directions
There are several future directions for the use of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate in scientific research. One potential direction is the development of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of novel [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate derivatives with enhanced biological activity. Additionally, the use of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate as a building block for the synthesis of other compounds with potential biological activity should be explored further.
Synthesis Methods
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can be synthesized through various methods, including the reaction of 6-cyanopyridine-3-carboxylic acid with 3,4-dihydro-2H-pyran-2,5-dione, followed by acetylation with acetic anhydride. Another method involves the reaction of 6-cyanopyridine-3-carboxylic acid with 2,3-dihydro-4-pyridone, followed by acetylation with acetic anhydride. The purity of the synthesized [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC.
Scientific Research Applications
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has also been used as a building block for the synthesis of various other compounds with potential biological activity.
properties
CAS RN |
120085-62-3 |
|---|---|
Product Name |
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Molecular Formula |
C13H15NO7 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1 |
InChI Key |
OPOUWJFXZRRHOV-UPJWGTAASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



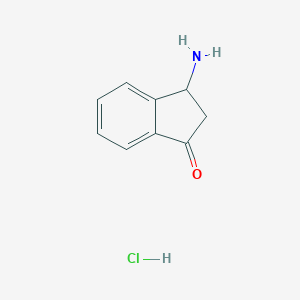
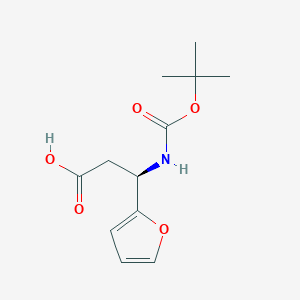
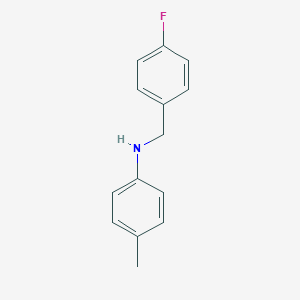
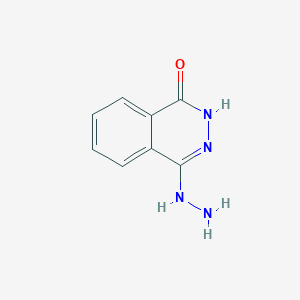
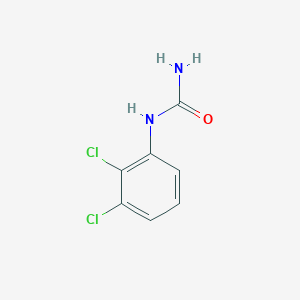
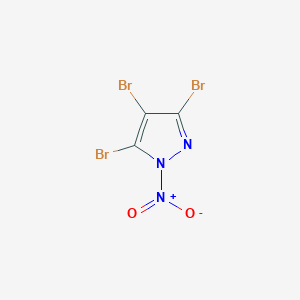
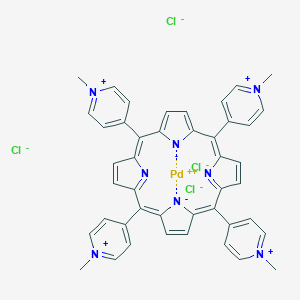
![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
